molecular formula C24H26O8 B034020 Picropodophyllin-1-ethyl ether CAS No. 106709-55-1

Picropodophyllin-1-ethyl ether

Cat. No. B034020
CAS RN: 106709-55-1
M. Wt: 442.5 g/mol
InChI Key: STGBBEULPHACPI-RGXPITOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picropodophyllin-1-ethyl ether, also known as PPP1E, is a synthetic compound that has gained attention in recent years due to its potential applications in cancer research. PPP1E is a derivative of podophyllotoxin, a natural compound found in certain plants, and has been shown to have potent anti-cancer properties.

Mechanism of Action

Picropodophyllin-1-ethyl ether exerts its anti-cancer effects by inhibiting a protein called insulin-like growth factor-1 receptor (IGF-1R). IGF-1R is a key regulator of cell growth and survival, and is often overexpressed in cancer cells. By inhibiting IGF-1R, Picropodophyllin-1-ethyl ether can induce cancer cell death and prevent further growth and proliferation.
Biochemical and Physiological Effects:
Picropodophyllin-1-ethyl ether has been shown to have a number of biochemical and physiological effects in addition to its anti-cancer properties. For example, Picropodophyllin-1-ethyl ether has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may contribute to its anti-cancer effects by preventing the growth of tumors. Picropodophyllin-1-ethyl ether has also been shown to inhibit the activity of certain enzymes that are involved in inflammation, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Picropodophyllin-1-ethyl ether has several advantages as a research tool in the lab. It is relatively easy to synthesize and is stable under a variety of conditions. Picropodophyllin-1-ethyl ether also has potent anti-cancer properties, making it useful for studying cancer cell growth and survival. However, there are also some limitations to using Picropodophyllin-1-ethyl ether in lab experiments. For example, Picropodophyllin-1-ethyl ether can be toxic to normal cells at high concentrations, which may limit its usefulness in certain assays. Additionally, Picropodophyllin-1-ethyl ether has not yet been extensively studied in humans, so its safety and efficacy as a potential cancer treatment are not yet fully understood.

Future Directions

There are a number of potential future directions for research on Picropodophyllin-1-ethyl ether. One area of interest is the development of new Picropodophyllin-1-ethyl ether derivatives that may have even greater anti-cancer activity. Another potential direction is the investigation of Picropodophyllin-1-ethyl ether in combination with other anti-cancer drugs, to determine whether it can enhance their effectiveness. Finally, further studies are needed to determine the safety and efficacy of Picropodophyllin-1-ethyl ether in humans, which may ultimately lead to its development as a cancer treatment.

Synthesis Methods

Picropodophyllin-1-ethyl ether can be synthesized through a series of chemical reactions, starting with the isolation of podophyllotoxin from the roots of the Podophyllum plant. Podophyllotoxin is then modified through esterification and other chemical reactions to produce Picropodophyllin-1-ethyl ether.

Scientific Research Applications

Picropodophyllin-1-ethyl ether has been extensively studied as a potential anti-cancer agent. Research has shown that Picropodophyllin-1-ethyl ether can inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and leukemia. Picropodophyllin-1-ethyl ether has also been shown to enhance the effectiveness of other anti-cancer drugs, such as paclitaxel.

properties

CAS RN

106709-55-1

Product Name

Picropodophyllin-1-ethyl ether

Molecular Formula

C24H26O8

Molecular Weight

442.5 g/mol

IUPAC Name

(5R,5aR,8aS,9R)-5-ethoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C24H26O8/c1-5-29-22-14-9-17-16(31-11-32-17)8-13(14)20(21-15(22)10-30-24(21)25)12-6-18(26-2)23(28-4)19(7-12)27-3/h6-9,15,20-22H,5,10-11H2,1-4H3/t15-,20+,21+,22-/m0/s1

InChI Key

STGBBEULPHACPI-RGXPITOMSA-N

Isomeric SMILES

CCO[C@@H]1[C@H]2COC(=O)[C@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

SMILES

CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

Other CAS RN

106709-55-1

synonyms

picropodophyllin-1-ethyl ether

Origin of Product

United States

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